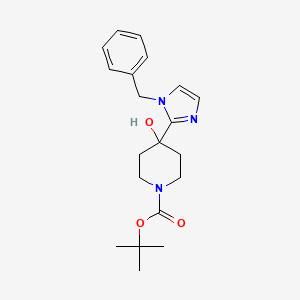![molecular formula C23H23N5OS B2804082 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 832680-30-5](/img/structure/B2804082.png)
1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound featuring a triazole ring linked to an indole moiety. This compound integrates several pharmacophoric structures that might offer notable biological activities, making it an intriguing subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline involves multiple steps, beginning with the formation of the triazole ring Typically, the synthesis proceeds via the cyclization of substituted hydrazides and thiosemicarbazides under appropriate conditions to yield the triazole ring The addition of indole groups usually involves nucleophilic substitution reactions
Industrial Production Methods
For industrial production, the scalability of these synthetic methods often requires optimizing reaction conditions, such as temperature, solvents, and catalysts, to enhance yields and purity. Continuous flow chemistry might be used to achieve consistent production rates and reduce reaction times.
化学反应分析
Types of Reactions
This compound can undergo a variety of reactions, including:
Oxidation: : Can occur at the indole ring, particularly at the 3-position.
Reduction: : Typically at the triazole ring or carbonyl functionalities.
Substitution: : Nucleophilic substitution reactions are common at the indole nitrogen and triazole positions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and thiols. Typical conditions may involve standard organic solvents (e.g., dichloromethane, ethanol) and controlled temperatures.
Major Products
The major products formed from these reactions generally depend on the substituents and the exact reaction conditions but might include various oxidized indole derivatives, reduced triazole rings, and substituted tetrahydroquinoline structures.
科学研究应用
Chemistry
In chemistry, 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline is of interest due to its potential as a building block for more complex molecules. It can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may exhibit significant pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry
Industrial applications could include its use as a precursor for producing specialized chemicals or as part of materials with specific electronic or optical properties.
作用机制
The mechanism of action for this compound often revolves around its interactions with specific molecular targets, such as enzymes or receptors. For instance, the indole and triazole moieties might bind to enzyme active sites, inhibiting their activity. The pathways involved could include signal transduction pathways in cells, leading to altered cellular responses.
相似化合物的比较
Compared to other similar compounds, 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline stands out due to its combined structure of indole, triazole, and tetrahydroquinoline. Similar compounds include:
1-(1H-indol-3-yl)-1H-tetrazole
2-(1H-indol-3-yl)-4,5-dihydro-1H-imidazole
1-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazole-3-thiol
These compounds share common functional groups but differ in terms of their overall chemical structure and potential activities.
Hope this gives you a comprehensive view of this compound! Is there anything more specific you’d like to dive into?
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-27-22(18-14-24-19-11-5-4-10-17(18)19)25-26-23(27)30-15-21(29)28-13-7-9-16-8-3-6-12-20(16)28/h3-6,8,10-12,14,24H,2,7,9,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKAAKSNEMQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804000.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2804003.png)

![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2804005.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2804008.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide](/img/structure/B2804015.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)
![[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2804020.png)

